![molecular formula C17H19FN6O3S B2359947 2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1207041-19-7](/img/structure/B2359947.png)

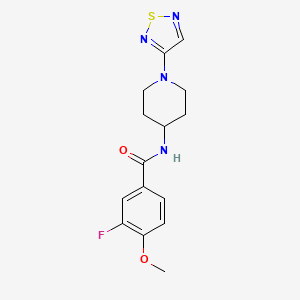

2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

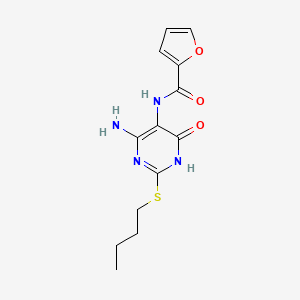

2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C17H19FN6O3S and its molecular weight is 406.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

A study explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating their effectiveness as herbicides. Compounds with structures similar to the chemical showed inhibition activities against the roots of specific plants like Brassica napus and Echinochloa crusgalli at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial and Anticancer Agents

Research on alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol revealed potential as antimicrobial and anticancer agents. These compounds, bearing structural resemblance to the chemical of interest, were considered for their potential use in chemotherapy (Dangi, Hussain, & Talesara, 2011).

Antioxidant Activity

A study on polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical , indicated antioxidant activities. Some derivatives showed antioxidant activity nearly equivalent to that of ascorbic acid (El‐Mekabaty, 2015).

Psoriasis Treatment

Research on FMS-like tyrosine kinase 3 (FLT3) inhibitors, with structures similar to the compound, showed significant potential in treating psoriasis. A specific compound demonstrated potent activity in a psoriatic animal model, suggesting therapeutic applications (Li et al., 2016).

Fluorescent Sensors

Compounds structurally related to the chemical of interest have been used to create fluorescent sensors. These sensors detected inorganic cations in various solvents, demonstrating utility in fluorescence detection applications (Mac et al., 2010).

Phosphodiesterase Inhibition

A study on inhibitors of phosphodiesterase 9 (PDE9), which are chemically similar to the compound , showed promise in Alzheimer's disease treatment. The compound effectively inhibited PDE9 activity and was evaluated using a specialized reporter cell line (Wunder et al., 2005).

Antimicrobial and Antitumor Activities

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities. These derivatives, related to the compound , have shown significant activity in inhibiting the growth of certain bacteria and tumors (Abdel-Gawad et al., 2003).

Wirkmechanismus

Target of Action

The compound, also known as 2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the proliferation of cells . The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2 .

Biochemical Pathways

By inhibiting CDK2, the compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

Eigenschaften

IUPAC Name |

2-[[6-[(1,1-dioxothiolan-2-yl)amino]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O3S/c18-11-3-5-12(6-4-11)24-16-13(10-20-24)15(19-7-8-25)22-17(23-16)21-14-2-1-9-28(14,26)27/h3-6,10,14,25H,1-2,7-9H2,(H2,19,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQVYMRKWHNUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)